molecular formula C19H16N2O2 B11500951 Isoindole-1,3-dione, 2-[2-(2-methyl-1H-indol-3-yl)ethyl]-

Isoindole-1,3-dione, 2-[2-(2-methyl-1H-indol-3-yl)ethyl]-

Cat. No.: B11500951
M. Wt: 304.3 g/mol
InChI Key: DDCRNKRVZIFVSO-UHFFFAOYSA-N
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Description

2-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound, in particular, features a unique structure that combines an indole moiety with a dihydroisoindole unit, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anticancer, antiviral, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects by inhibiting or activating specific pathways, leading to the desired biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE apart is its unique combination of the indole and dihydroisoindole units, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research and industry .

Properties

Molecular Formula

C19H16N2O2

Molecular Weight

304.3 g/mol

IUPAC Name

2-[2-(2-methyl-1H-indol-3-yl)ethyl]isoindole-1,3-dione

InChI

InChI=1S/C19H16N2O2/c1-12-13(14-6-4-5-9-17(14)20-12)10-11-21-18(22)15-7-2-3-8-16(15)19(21)23/h2-9,20H,10-11H2,1H3

InChI Key

DDCRNKRVZIFVSO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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